N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-(1H-pyrazol-4-yl)-1H-pyrazole: Similar structure but lacks the ethyl group.
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects .
Properties
Molecular Formula |
C14H21N5 |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-2-18-11-13(9-16-18)15-7-12-8-17-19(10-12)14-5-3-4-6-14/h8-11,14-15H,2-7H2,1H3 |
InChI Key |
GWHGLBLBAQDCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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